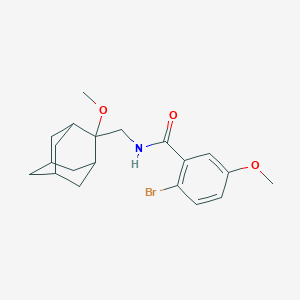

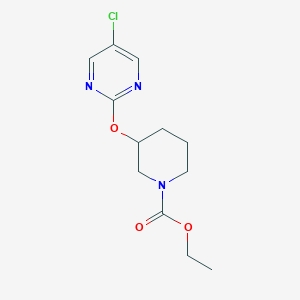

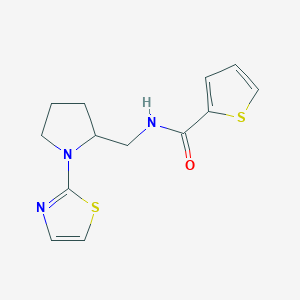

![molecular formula C12H11N3O4S2 B2964793 (NE)-N-[amino-(4-nitrophenyl)-lambda4-sulfanylidene]benzenesulfonamide CAS No. 18107-88-5](/img/structure/B2964793.png)

(NE)-N-[amino-(4-nitrophenyl)-lambda4-sulfanylidene]benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and anti-inflammatory effects .

Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of the amino, nitro, and sulfanylidene groups. For example, the nitro group can be reduced to an amino group, and the sulfanylidene group might react with nucleophiles .科学的研究の応用

Antiviral Research

The compound has been identified as a potent inhibitor of the SARS coronavirus 3CL protease . Its unique binding mode, involving a covalent bond, hydrogen bonds, and numerous hydrophobic interactions, has been elucidated through crystal structure analysis. This makes it a valuable molecule for antiviral drug development, particularly in the context of emerging viral threats.

Catalysis in Organic Synthesis

In organic chemistry, the compound serves as a catalyst for various reactions, including alkylation, esterification, and polymerization . Its role in facilitating these reactions makes it an essential tool for synthesizing a wide range of organic compounds, which can have applications in pharmaceuticals, materials science, and industrial chemistry.

Nanoparticle Research

Strontium-based nanoparticles, which may be related to the compound , have shown promise in medicine and environmental sciences . These nanoparticles are used in targeted drug delivery, bioimaging, therapy of cancer, and as chemosensors, highlighting the compound’s potential in nanotechnology applications.

Environmental Remediation

The reduction of 4-nitrophenol to 4-aminophenol by the compound, in the presence of metallic nanoparticles, is a reaction of interest in industrial water treatment . This showcases the compound’s utility in environmental remediation efforts, particularly in the detoxification of industrial wastewater.

Immunotherapy

Strontium nanoparticles, which may involve the compound, have been found to elicit a prolonged immune response . This suggests potential applications in immunotherapy, where the compound could be used to enhance the body’s immune response against various diseases.

Diabetes Management

Applications in diabetes management have been explored, where strontium nanoparticles can control insulin release . This indicates the compound’s potential use in regulating the pathophysiology of diabetes and managing blood sugar levels.

Agricultural Enhancements

The compound’s applications extend to agriculture, where it can enhance the efficacy of fertilizers and control pests with minimal doses . This represents an innovative approach to increasing agricultural productivity while maintaining environmental sustainability.

Sensor Technology

Strontium nanoparticles are also utilized as gas sensors to detect several toxic gases . The compound’s involvement in the development of sensitive and selective sensors underscores its importance in safety and monitoring technologies.

作用機序

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a drug, it might interact with biological targets such as enzymes or receptors. The sulfonamide group, for instance, is known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .

特性

IUPAC Name |

(NE)-N-[amino-(4-nitrophenyl)-λ4-sulfanylidene]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4S2/c13-20(11-8-6-10(7-9-11)15(16)17)14-21(18,19)12-4-2-1-3-5-12/h1-9H,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEYLHKNYVTVAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N=S(C2=CC=C(C=C2)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/N=S(\C2=CC=C(C=C2)[N+](=O)[O-])/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

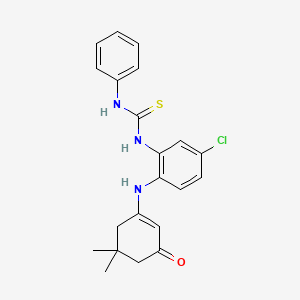

![5-[(2-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2964720.png)

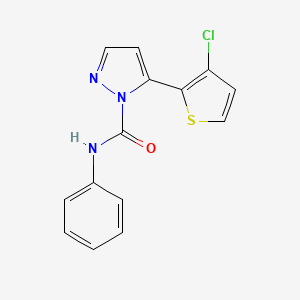

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2964722.png)

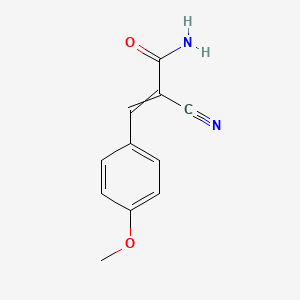

![3-(4-(methylthio)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2964726.png)

![Methyl 5-{[(3-fluorophenyl)([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]methyl}-2-furoate](/img/structure/B2964727.png)

![(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile](/img/structure/B2964728.png)